molecular formula C23H22N2O6S B11243963 N-(3,4-dimethoxyphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(3,4-dimethoxyphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11243963
M. Wt: 454.5 g/mol
InChI Key: HZIJYKQMEHCSTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazine ring, which is known for its stability and versatility in chemical reactions. The presence of methoxy and sulfonyl groups further enhances its reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 3,4-dimethoxyaniline with a suitable aldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with a sulfonyl chloride to form the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets. The benzoxazine ring can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy and sulfonyl groups can enhance binding affinity and specificity, leading to targeted effects on biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of methoxy, sulfonyl, and carboxamide groups in This compound provides it with distinct reactivity and binding properties. This makes it a valuable compound for various applications in chemistry, biology, and industry .

Properties

Molecular Formula

C23H22N2O6S

Molecular Weight

454.5 g/mol

IUPAC Name

4-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C23H22N2O6S/c1-29-20-13-12-16(14-21(20)30-2)24-23(26)22-15-25(18-10-6-7-11-19(18)31-22)32(27,28)17-8-4-3-5-9-17/h3-14,22H,15H2,1-2H3,(H,24,26)

InChI Key

HZIJYKQMEHCSTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.